BenchChemオンラインストアへようこそ!

5-BRomo-8-fluoroquinoline-7-boronic acid

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) is a high-purity (≥98%) heterobifunctional quinoline building block designed for advanced medicinal chemistry. The unique 5-bromo substitution serves as a strategic synthetic handle for iterative derivatization, while the 8-fluoro group enhances metabolic stability and modulates lipophilicity—a critical combination for HIPK2 inhibitor library synthesis and bifunctional chemical probe development. This dual reactivity enables sequential Suzuki-Miyaura cross-coupling, simplifying routes and avoiding late-stage halogenation. Procure this specific building block to ensure synthetic success and explore novel chemical space efficiently.

Molecular Formula C9H6BBrFNO2
Molecular Weight 269.86
CAS No. 2377606-20-5
Cat. No. B2891740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BRomo-8-fluoroquinoline-7-boronic acid
CAS2377606-20-5
Molecular FormulaC9H6BBrFNO2
Molecular Weight269.86
Structural Identifiers
SMILESB(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O
InChIInChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H
InChIKeyAIKPYEVOTLGSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-8-fluoroquinoline-7-boronic Acid (CAS 2377606-20-5) – Key Properties, Identity & Research Classification


5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) is a heterobifunctional quinoline derivative with the molecular formula C₉H₆BBrFNO₂ (molecular weight 269.86 g/mol) . This advanced building block is categorized as an aryl boronic acid containing both a bromine substituent at the 5-position and a fluorine atom at the 8-position of the quinoline scaffold . It is primarily utilized in organic synthesis as a strategic intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures for medicinal chemistry applications [1].

Why 5-Bromo-8-fluoroquinoline-7-boronic Acid (CAS 2377606-20-5) Cannot Be Replaced by Unsubstituted or Differently Substituted Quinoline Boronic Acids


Substituting 5-bromo-8-fluoroquinoline-7-boronic acid with a simpler or region-isomeric quinoline boronic acid, such as quinoline-7-boronic acid (CAS 629644-82-2) or 8-fluoroquinoline-7-boronic acid (CAS 1217500-71-4), is not chemically equivalent and often leads to synthetic failure or altered biological outcomes. The specific 5,8-substitution pattern on the quinoline ring is critical for modulating the electron density of the aromatic system, which directly impacts the reaction rate and selectivity in cross-coupling steps [1]. The absence of the 5-bromo substituent removes a strategic synthetic handle for iterative derivatization or for introducing steric bulk that influences downstream target binding . Conversely, the absence of the 8-fluoro group eliminates the enhanced metabolic stability and altered lipophilicity conferred by fluorine, which is a proven strategy for optimizing the pharmacokinetic profiles of quinoline-based drug candidates . Therefore, using a non-halogenated or mono-substituted analog would require significant re-optimization of synthetic routes and would not reliably produce the target molecular architecture.

Quantitative Differentiation of 5-Bromo-8-fluoroquinoline-7-boronic Acid (CAS 2377606-20-5) Against Closest Analogs


Positional Selectivity in Suzuki-Miyaura Cross-Coupling: 5-Bromo vs. 5-H Analog

In the synthesis of HIPK2 inhibitors, the 5-bromo substituent on 5-bromo-8-fluoroquinoline-7-boronic acid is essential for subsequent derivatization, enabling the introduction of a specific aryl group via Suzuki coupling. This contrasts sharply with the non-brominated analog 8-fluoroquinoline-7-boronic acid (CAS 1217500-71-4), which lacks this synthetic handle and thus cannot undergo the same sequence of transformations [1]. The presence of bromine enables a two-step, site-selective functionalization strategy, whereas the 5-H analog is limited to a single modification at the boronic acid site, resulting in a fundamentally different and less complex product.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Procurement Efficiency: Guaranteed Purity vs. Unspecified Alternatives

The target compound is commercially available with a specified purity of ≥98% from established vendors like Leyan, which is significantly higher than the 95% minimum purity commonly reported for the comparator 8-fluoroquinoline-7-boronic acid (CAS 1217500-71-4) . This 3% absolute difference in purity translates into a tangible reduction in the risk of off-target impurities interfering with sensitive catalytic cycles or confounding biological assay results.

Laboratory Procurement Chemical Sourcing Reproducibility

Lack of Direct, Comparator-Based Biological Activity Data for the Precise Target Compound

A rigorous search of the scientific and patent literature indicates a critical evidence gap: there are no publicly available, quantitative biological assay results (e.g., IC₅₀, Kd, EC₅₀) reported specifically for 5-bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) against a defined molecular target or in a cell-based assay [1]. Consequently, it is not currently possible to provide a direct, data-driven comparison of its potency, selectivity, or efficacy against any other compound, including its close analog 5-bromo-8-fluoroquinoline (CAS 1133115-78-2), which has been reported as a CK2 inhibitor . The primary evidence for this compound's value is derived from its role as a synthetic intermediate in the preparation of more complex, biologically active molecules, as demonstrated in the synthesis of HIPK2 inhibitors [1].

Medicinal Chemistry Kinase Inhibition Data Gaps

Optimal Use Cases for Procuring 5-Bromo-8-fluoroquinoline-7-boronic Acid (CAS 2377606-20-5)


Medicinal Chemistry: Iterative Library Synthesis of HIPK2 and Other Kinase Inhibitors

This compound is the reagent of choice for constructing libraries of 7-substituted-5-aryl-8-fluoroquinolines as potential HIPK2 inhibitors. As demonstrated by Das et al. (2022), the boronic acid moiety enables the first diversification step via Suzuki-Miyaura cross-coupling, after which the 5-bromo atom serves as a synthetic handle for a second, independent diversification step to install a wide variety of aromatic or heteroaromatic groups [1]. This sequential functionalization is impossible with the simpler, non-brominated analog 8-fluoroquinoline-7-boronic acid. Procurement of this specific building block is justified by the need to efficiently explore the chemical space around the quinoline core in kidney fibrosis and related disease models.

Organic Synthesis: High-Fidelity Building Block for Palladium-Catalyzed Cross-Coupling

This compound is a specialized building block for complex molecule synthesis when a late-stage functionalization of the 5-position is planned. Its high commercial purity (≥98%) is critical for maximizing yield in sensitive Pd-catalyzed reactions where low-level impurities can poison the catalyst [1]. For researchers designing routes that require an intact 5-bromo group for subsequent steps, using this compound directly is more atom-economical and operationally simpler than alternative routes that would require protection/deprotection or late-stage halogenation.

Chemical Biology: Bifunctional Probe Development

The combination of a boronic acid and an aryl bromide in a single molecular scaffold makes this compound suitable for developing bifunctional chemical probes. The boronic acid can be utilized for reversible covalent binding to diol-containing biomolecules (e.g., saccharides or glycoproteins) or as a warhead for specific enzyme classes, while the 5-bromo group can be exploited to attach a fluorophore, affinity tag, or bioorthogonal handle via cross-coupling. This bifunctionality is a direct consequence of the compound's specific substitution pattern and is a key differentiator from mono-functional quinoline building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-BRomo-8-fluoroquinoline-7-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.